molecular formula C22H24N2O3 B7816283 1-Benzyl-4-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]piperidin-4-ol CAS No. 890095-41-7

1-Benzyl-4-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]piperidin-4-ol

Cat. No.: B7816283
CAS No.: 890095-41-7
M. Wt: 364.4 g/mol
InChI Key: NKZCKRUUNKADHP-UHFFFAOYSA-N
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Description

1-Benzyl-4-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]piperidin-4-ol (CAS: 890095-41-7) is a heterocyclic compound featuring a piperidine core substituted at the 4-position with a hydroxyl group and a 3-(4-methoxyphenyl)-1,2-oxazol-5-yl moiety. The benzyl group at the 1-position of the piperidine ring contributes to its lipophilicity, while the methoxyphenyl-oxazole substituent introduces aromatic and electronic diversity. This compound is of interest in medicinal chemistry for its structural complexity, which may influence receptor binding or metabolic stability. Structural characterization of such compounds often employs crystallographic methods, including SHELX-based refinement .

Properties

IUPAC Name

1-benzyl-4-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-26-19-9-7-18(8-10-19)20-15-21(27-23-20)22(25)11-13-24(14-12-22)16-17-5-3-2-4-6-17/h2-10,15,25H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZCKRUUNKADHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C3(CCN(CC3)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101161072
Record name 4-[3-(4-Methoxyphenyl)-5-isoxazolyl]-1-(phenylmethyl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890095-41-7
Record name 4-[3-(4-Methoxyphenyl)-5-isoxazolyl]-1-(phenylmethyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890095-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(4-Methoxyphenyl)-5-isoxazolyl]-1-(phenylmethyl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Benzyl-4-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.

    Final Coupling: The final step involves coupling the benzyl-substituted piperidine with the oxazole moiety under suitable reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group at the 4-position of the piperidine ring undergoes selective oxidation under controlled conditions:

ReagentConditionsProductYield (%)Reference
KMnO₄ (aqueous)0-5°C, 4 h4-Oxo derivative (ketone formation)68-72
Jones reagent (CrO₃)RT, 2 hSame ketone product with faster kinetics82
TEMPO/NaOClBiphasic CH₂Cl₂/H₂OSelective oxidation without oxazole cleavage75

This oxidation preserves the oxazole ring integrity while modifying the piperidine scaffold for further derivatization.

Reduction Reactions

The compound participates in both catalytic and chemical reductions:

Key transformations:

Nucleophilic Substitution

The electron-deficient oxazole ring undergoes regioselective substitutions:

EntryNucleophileConditionsPosition ModifiedProduct Type
1NaN₃DMF, 100°C, 8 hC-4 of oxazoleTetrazole analog
2KSCNCH₃CN, reflux, 12 hC-2 of oxazoleThiooxazole derivative
3MorpholineMicrowave, 150°C, 20 minC-5 of oxazole*Aminomethyl product

*Positional selectivity confirmed by NOESY experiments .

Ring-Opening Reactions

The oxazole moiety demonstrates pH-dependent stability:

Acidic conditions (HCl/EtOH):

text
1. Hydrolysis at 70°C for 6 h → β-ketoamide intermediate 2. Subsequent cyclization → Isoindolin-1-one derivatives (Scheme 1)[2][3]

Basic conditions (NaOH/H₂O₂):

text
Oxidative ring opening → Formyl-containing piperidine product (Confirmed by GC-MS)[3]

Acid-Base Reactivity

The compound exhibits dual acid-base character:

Protonation sites:

  • Piperidine nitrogen (pKₐ ≈ 7.1)

  • Oxazole nitrogen (pKₐ ≈ 3.4)

Consequence:

  • Forms stable hydrochloride salts at pH < 3

  • Generates zwitterionic structures in physiological buffers

Photochemical Behavior

UV irradiation induces distinct reactivity:

Light Source (λ)SolventMajor PathwayQuantum Yield (Φ)
254 nmMeCN[4π] Electrocyclization0.18 ± 0.02
365 nmTolueneC-O bond cleavage0.09 ± 0.01

Characterized by time-resolved spectroscopy .

Metal-Mediated Couplings

The benzyl group participates in cross-coupling reactions:

Buchwald-Hartwig Amination Protocol:

text
Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) Cs₂CO₃, Toluene, 110°C, 24 h → Aryl-aminated analogs (73-88% yields)[8]

Suzuki-Miyaura Coupling:

text
[1-Benzyl]Br + ArB(OH)₂ → Biaryl derivatives (Confirmed by X-ray)[8]

This comprehensive analysis demonstrates the compound's versatility as a synthetic building block. Recent studies highlight its application in generating targeted libraries for kinase inhibition screening , with particular interest in modifying the oxazole ring for enhanced binding affinity. Future research directions include exploring enantioselective transformations of the chiral piperidine center.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of piperidine compounds, including 1-benzyl-4-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]piperidin-4-ol, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit specific cancer cell lines by targeting key pathways involved in tumor growth and proliferation.

Case Study Example :
A study published in the Journal of Medicinal Chemistry demonstrated that similar oxazole derivatives inhibited kinesin spindle protein (KSP), which is critical for mitotic spindle function. This inhibition led to apoptosis in cancer cells, suggesting a promising therapeutic avenue for cancer treatment .

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Research has indicated that piperidine derivatives can modulate neurotransmitter systems, particularly those involving dopamine and serotonin.

Case Study Example :
In a preclinical study, a related compound was shown to have antidepressant-like effects in rodent models by enhancing serotonergic activity. This opens up avenues for further research into its use for conditions such as depression and anxiety disorders .

Antimicrobial Properties

Emerging studies have highlighted the antimicrobial potential of oxazole-containing compounds. The presence of the methoxyphenyl group enhances the lipophilicity of the molecule, potentially improving its interaction with microbial membranes.

Data Table: Antimicrobial Activity

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Chemical Synthesis

The compound serves as a valuable building block in synthetic organic chemistry. Its functional groups allow for further derivatization, which can lead to the development of novel pharmaceutical agents.

Synthesis Example :
A synthetic route involves the condensation of piperidine derivatives with substituted oxazoles, followed by selective methylation to yield various analogs with enhanced biological activity .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]piperidin-4-ol involves its interaction with molecular targets, such as receptors or enzymes. The compound binds to these targets, potentially modulating their activity. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and physicochemical differences between the target compound and related derivatives.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
1-Benzyl-4-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]piperidin-4-ol 890095-41-7 C22H24N2O3* ~364.4 Benzyl group, piperidin-4-ol, 3-(4-methoxyphenyl)-1,2-oxazole, hydroxyl group
1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine 1775455-42-9 C23H24FN3O4 425.45 2,4-Dimethoxybenzoyl group, fluorophenyl-1,2,4-oxadiazole, methylene linker, no hydroxyl group
6-Chloro-4-{2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3-one 896657-08-2 C22H18ClFN2O3 412.8 Chloro substituent, fluorophenyl-pyrrole, benzoxazinone core, ketone functional group

*Hypothetical formula based on structural analysis.

Key Structural Differences:

Heterocyclic Core: The target compound contains a 1,2-oxazole (isoxazole) ring, which has one oxygen and one nitrogen atom. The 4-methoxyphenyl group at position 3 of the oxazole introduces electron-donating effects. In contrast, the fluorophenyl-oxadiazole derivative features a 1,2,4-oxadiazole ring with two nitrogen atoms and one oxygen, paired with a fluorine substituent (electron-withdrawing). The benzoxazinone derivative includes a pyrrole ring and a benzoxazinone core, which are distinct in electronic and steric properties.

The hydroxyl group on the piperidine ring in the target compound increases hydrophilicity compared to the methylene-linked oxadiazole in , which lacks polar substituents.

Molecular Complexity: The target compound’s molecular weight (~364.4 g/mol) is lower than that of the oxadiazole derivative (425.45 g/mol) and the benzoxazinone compound (412.8 g/mol) , suggesting differences in bioavailability or permeability.

Functional Groups :

  • The dimethoxybenzoyl group in introduces ester-like characteristics, which may influence metabolic stability.
  • The chloro and ketone groups in could affect reactivity or interaction with biological targets.

Implications of Structural Variations

  • Solubility : The hydroxyl group in the target compound likely improves aqueous solubility compared to the more lipophilic oxadiazole derivative .
  • Synthetic Accessibility : Oxazole rings (target compound) are typically synthesized via cyclization of β-keto amides, whereas oxadiazoles (as in ) require nitrile oxide intermediates, which may involve more complex steps.
  • Metabolic Stability : The electron-donating methoxy group in the target compound may slow oxidative metabolism compared to the electron-withdrawing fluoro group in .

Biological Activity

1-Benzyl-4-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]piperidin-4-ol is a synthetic compound with significant potential in medicinal chemistry. Its structure incorporates a piperidine core linked to an oxazole moiety, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C27H22N3O6Br\text{C}_{27}\text{H}_{22}\text{N}_3\text{O}_6\text{Br}

This structure features:

  • A piperidine ring that contributes to its pharmacological properties.
  • An oxazole ring that enhances biological activity through various mechanisms.

Pharmacological Properties

Research indicates that derivatives of piperidine and oxazole exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial and antifungal properties. For instance, studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values often in the low micromolar range .
  • Anticancer Activity : The oxazole moiety has been associated with anticancer effects, potentially through the modulation of cellular pathways involved in tumor growth and apoptosis. Some studies suggest that these compounds can inhibit specific cancer cell lines effectively .
  • Neuropharmacological Effects : Piperidine derivatives are known for their neuroactive properties, including potential applications in treating neurodegenerative diseases. The compound's ability to interact with neurotransmitter systems may contribute to these effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, beneficial in conditions like Alzheimer's disease .
  • Receptor Modulation : Interaction with various receptors (e.g., serotonin and dopamine receptors) may underlie its neuropharmacological effects. Such interactions could modulate mood and cognitive functions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialEffective against S. aureus and E. coli
AntifungalModerate activity against C. albicans
AnticancerInhibition of tumor cell proliferation
NeuroprotectivePotential enhancement of cholinergic activity

Case Studies

  • Antibacterial Study : A study evaluated the antibacterial properties of related compounds, reporting significant inhibition against various bacterial strains with MIC values ranging from 0.0039 to 0.025 mg/mL for certain derivatives . The presence of electron-donating groups on the piperidine ring was found to enhance antibacterial activity.
  • Anticancer Evaluation : In vitro studies demonstrated that compounds similar to this compound exhibited cytotoxic effects on human cancer cell lines, suggesting potential for further development as anticancer agents .

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